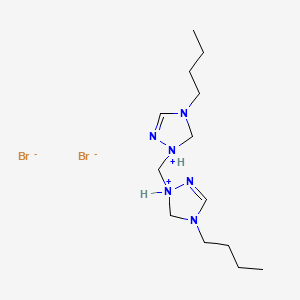
1,1'-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is a synthetic compound belonging to the class of triazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
The synthesis of 1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide typically involves the reaction of 4-butyl-4,5-dihydro-1H-1,2,4-triazole with formaldehyde and hydrobromic acid. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: A polar solvent such as water or ethanol is used to facilitate the reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale, with optimized parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazolium salt can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various triazole derivatives, which have applications in catalysis and material science.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide involves its interaction with specific molecular targets and pathways. The triazolium moiety can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide can be compared with other similar compounds, such as:
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: Another triazole derivative with different substituents.
1,4-Bis(1H-1,2,4-triazol-1-yl)methylbenzene: A compound with a similar triazole core but different substituents.
The uniqueness of 1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide lies in its specific substituents and the resulting properties, which make it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
537032-54-5 |
|---|---|
Formule moléculaire |
C13H28Br2N6 |
Poids moléculaire |
428.21 g/mol |
Nom IUPAC |
4-butyl-1-[(4-butyl-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-1-ium;dibromide |
InChI |
InChI=1S/C13H26N6.2BrH/c1-3-5-7-16-9-14-18(11-16)13-19-12-17(10-15-19)8-6-4-2;;/h9-10H,3-8,11-13H2,1-2H3;2*1H |
Clé InChI |
VZHVABAIQNHRQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C[NH+](N=C1)C[NH+]2CN(C=N2)CCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


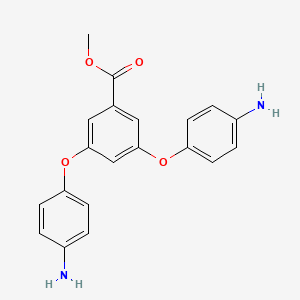
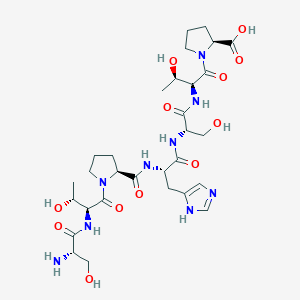
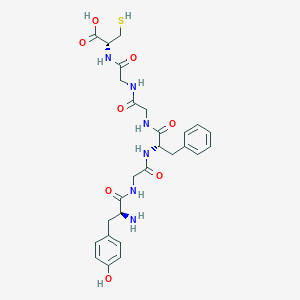

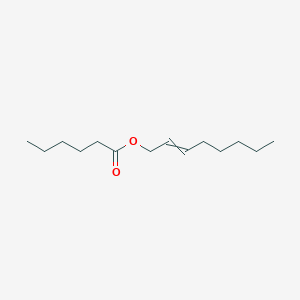
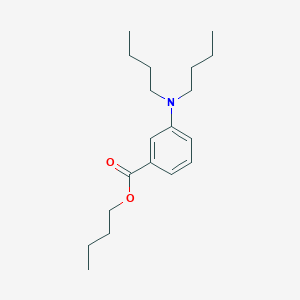
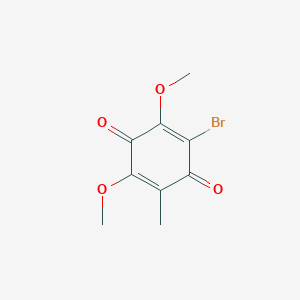

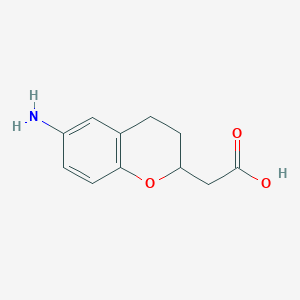
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)



